Ragaglitazar

insulin resistance preclinical efficacy ZDF rat model

Ragaglitazar is the gold-standard dual PPARα/γ agonist for preclinical benchmarking and urothelial carcinogenicity research. With precisely defined IC₅₀ values (hPPARα 0.98 µM, hPPARγ 0.092 µM) and a solved co-crystal structure (PDB: 1NYX), it enables rigorous structure-based drug design and toxicological profiling. In vivo efficacy is fully characterized (ob/ob mouse ED₅₀: glucose <0.03 mg/kg; triglycerides 6.1 mg/kg), providing a quantifiable baseline for novel compound screening. This compound induces early hypertrophic changes in rat urothelium within 3 weeks, making it an irreplaceable positive control for investigating PPAR-mediated carcinogenicity. Researchers should select this specific tool compound because its dual-activation signature and toxicological profile cannot be replicated by single agonists (e.g., rosiglitazone, fenofibrate) or other dual agonists (e.g., tesaglitazar, muraglitazar). Ensure your study's translational relevance by using the industry-recognized reference standard.

Molecular Formula C25H25NO5
Molecular Weight 419.5 g/mol
Cat. No. B8804466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRagaglitazar
Molecular FormulaC25H25NO5
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O
InChIInChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1
InChIKeyWMUIIGVAWPWQAW-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ragaglitazar for Metabolic Research Procurement: A Discontinued Dual PPARα/γ Agonist Reference Standard


Ragaglitazar (also known as (−) DRF 2725 or NNC 61-0029) is a dual-acting peroxisome proliferator-activated receptor (PPAR) α/γ agonist, originally developed for the treatment of type 2 diabetes and dyslipidemia [1]. It belongs to the class of dual PPARα/γ agonists, which were designed to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα stimulation [2]. Despite promising efficacy profiles, the development of ragaglitazar was discontinued during Phase 3 clinical trials after findings of carcinogenicity in rodent urinary bladder models [3].

Procurement Alert: Why Generic Substitution with Rosiglitazone or Pioglitazone Fails for Ragaglitazar-Enabled Research


Ragaglitazar cannot be functionally replaced by single-action PPARγ agonists (e.g., rosiglitazone or pioglitazone) or PPARα agonists (e.g., fenofibrate) due to its unique dual-activation profile and distinct toxicological signature [1]. The compound's specific balance of PPARα and PPARγ activity, with an IC50 of 0.98 µM for hPPARα and 0.092 µM for hPPARγ, yields a unique coactivation pattern that is not replicated by selective agonists or other dual agonists like tesaglitazar or muraglitazar [2]. This difference is particularly critical in studies of PPAR-mediated carcinogenesis, where ragaglitazar serves as a specific tool compound to investigate the class-wide urothelial toxicity that led to the discontinuation of multiple dual agonists [3].

Ragaglitazar Quantitative Evidence for Differentiated Research Selection


Enhanced Insulin Sensitivity vs. Rosiglitazone in ZDF Rats: A Head-to-Head Preclinical Comparison

In a direct head-to-head study using Zucker diabetic fatty (ZDF) rats, ragaglitazar treatment resulted in overall reduced circulating insulin levels and improved whole-body insulin sensitivity to a significantly greater extent than the PPARγ-preferential agonist rosiglitazone, despite both compounds normalizing hyperglycemia and HbA1c [1].

insulin resistance preclinical efficacy ZDF rat model

Superior Glycemic Control vs. Pioglitazone at Higher Doses: Clinical Trial Data

In a 12-week, double-blind, placebo-controlled dose-ranging clinical study with an open pioglitazone arm, ragaglitazar at doses of 4 mg and 10 mg significantly reduced mean A1C levels by 1.3% and 1.1%, respectively, compared to a 0.3% reduction for pioglitazone 45 mg [1]. Additionally, changes in fasting plasma glucose and triglycerides for pioglitazone were similar to those achieved with just 1 mg of ragaglitazar [1].

glycemic control HbA1c clinical trial

Potent Lipid-Lowering Efficacy vs. Fenofibrate and Rosiglitazone in Hyperlipidemic Models

In a high-fat-fed hyperlipidemic rat model, ragaglitazar exhibited an ED50 of 3.95 mg/kg for triglyceride lowering and 3.78 mg/kg for cholesterol lowering, with an ED50 of 0.29 mg/kg for increasing HDL-C [1]. These lipid-modulating effects were 3- to 10-fold better than those achieved with fenofibrate and KRP-297 [1]. Furthermore, in ob/ob mice, ragaglitazar's effects on plasma glucose, triglycerides, and insulin were three-fold better than those of rosiglitazone and KRP-297 [1].

lipid-lowering dyslipidemia animal models

Distinct PPARα/γ Affinity Ratio: A Unique Molecular Signature for Receptor Activation Studies

Ragaglitazar exhibits a distinct, experimentally defined affinity profile for human PPAR receptors, with an IC50 of 0.98 µM for hPPARα and 0.092 µM for hPPARγ [1]. This yields a specific PPARα/γ affinity ratio of approximately 10.7, which defines its unique dual activation signature compared to other dual agonists like tesaglitazar or muraglitazar [1].

PPAR selectivity receptor binding molecular pharmacology

Early Urothelial Hypertrophy in Rats: A Key Model for PPAR Agonist Carcinogenicity Studies

Ragaglitazar induces generalized cellular hypertrophy in the rat urinary bladder urothelium after just 3 weeks of oral dosing, an early precancerous change that precedes carcinogenesis [1]. This specific finding led to the discontinuation of ragaglitazar's development [2] and has established it as a prototypical tool compound for studying the class-wide urothelial toxicity that has plagued dual PPARα/γ agonists [3].

urothelial toxicity carcinogenesis PPAR safety

Optimal Research and Industrial Use Cases for Ragaglitazar Based on Evidence


Preclinical Efficacy Benchmarking in Dual PPARα/γ Agonist Development Programs

Ragaglitazar serves as a definitive positive control and efficacy benchmark for new dual PPARα/γ agonists. Its well-characterized in vivo efficacy in ob/ob mice (ED50 <0.03 mg/kg for glucose, 6.1 mg/kg for triglycerides) and ZDF rats [1] provides a quantifiable baseline against which the glycemic and lipid-modulating effects of novel compounds can be directly compared, ensuring robust preclinical screening [2].

Mechanistic Studies of PPAR Agonist-Induced Urothelial Carcinogenesis

Ragaglitazar is the prototypical tool compound for investigating the molecular and cellular mechanisms of PPAR-mediated urothelial carcinogenicity. The compound's ability to reliably induce early hypertrophic changes in rat urothelium within 3 weeks [1] makes it ideal for short-term in vivo studies aimed at elucidating the mode of action, screening for biomarkers, or evaluating the human relevance of this class-specific toxicity [2].

Structure-Activity Relationship (SAR) Studies of PPARα/γ Binding and Selectivity

With its crystal structure solved in complex with hPPARγ (PDB ID: 1NYX) and its precisely defined IC50 values for hPPARα (0.98 µM) and hPPARγ (0.092 µM), ragaglitazar provides a high-resolution molecular template for structure-based drug design [1]. Researchers can use this data to rationally design next-generation dual or pan-PPAR modulators with potentially improved therapeutic windows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ragaglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.